Scientific Field: Organic Chemistry
Summary of Application: This research focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
Methods of Application: The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems.
Summary of Application: This research focuses on the mono- and diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines.
Results: The prototropic equilibrium in these compounds was studied using NMR spectroscopy.
Scientific Field: Pharmacology
Summary of Application: 2-amino-4,6-dichloropyrimidine derivatives suppressed the immune-induced NO generation.
Methods of Application: The compound carrying a fluorine atom at position-5 of the pyrimidine skeleton was used.
Summary of Application: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling.
Methods of Application: The synthesis involves the use of 4,6-Dichloropyrimidine as a starting reagent, followed by tandem amination and Suzuki-Miyaura cross-coupling.
Results: This method allows the synthesis of disubstituted pyrimidines.
Summary of Application: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling.
Methods of Application: The synthesis involves the use of 4,6-Dichloropyrimidine in a biarylpyrimidine synthesis involving biaryl cross-coupling.
Results: This method allows the synthesis of biarylpyrimidines.
Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is used in SNAr reactions, which represent an alternative protocol to functionalize them through SNAr amination with a variety of amines.
Methods of Application: The method involves the use of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in SNAr reactions.
Summary of Application: 2-amino-4,6-dichloropyrimidine derivatives suppressed the immune-induced NO generation.
4,5-Dichloropyrimidine is a heterocyclic compound characterized by a pyrimidine ring with two chlorine substituents at the 4 and 5 positions. Its molecular formula is C₄H₂Cl₂N₂, and it has a molar mass of 135.97 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural properties, which allow for various
4,5-Dichloropyrimidine exhibits various biological activities that make it of interest in medicinal chemistry. Compounds derived from it have shown:
These biological activities are largely attributed to the ability of the compound to interact with biological targets due to its nitrogen-containing heterocyclic structure.
Several methods exist for synthesizing 4,5-dichloropyrimidine:
4,5-Dichloropyrimidine finds applications in several fields:
Interaction studies involving 4,5-dichloropyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate:
Several compounds share structural similarities with 4,5-dichloropyrimidine. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | Chlorine at different positions affects reactivity |
5-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Contains an amino group that enhances biological activity |
2,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | Different substitution pattern leads to distinct properties |
These compounds exhibit varying reactivities and biological activities due to their different substitution patterns on the pyrimidine ring. The unique positioning of chlorine atoms in 4,5-dichloropyrimidine contributes significantly to its reactivity profile compared to its analogs.
Nucleophilic aromatic substitution represents the primary mechanism for functionalizing 4,5-dichloropyrimidine, exploiting the electron-deficient nature of the pyrimidine ring system [1] [2]. The chlorine atoms at positions 4 and 5 serve as excellent leaving groups, facilitating substitution reactions through the formation of Meisenheimer complex intermediates [1] [2].
The regioselectivity of nucleophilic substitution in dichloropyrimidine systems depends critically on the electronic environment and steric factors [3]. Research has demonstrated that nucleophilic substitution of 2,4-dichloropyrimidines typically exhibits carbon-4 selectivity, though exceptions occur based on reaction conditions and nucleophile nature [3]. The activation energy for nucleophilic attack is significantly reduced when electron-withdrawing groups are present, as the pyrimidine nitrogen atoms inherently provide this activation [1] [2].
Mechanistic studies reveal that nucleophilic aromatic substitution proceeds through an addition-elimination pathway [1] [2]. The nucleophile attacks the electron-deficient carbon bearing the chlorine substituent, forming a negatively charged Meisenheimer complex intermediate [1] [2]. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring, which can delocalize the negative charge [1] [2]. The subsequent elimination of chloride ion restores aromaticity and completes the substitution process [1] [2].
Table 1: Nucleophilic Substitution Reaction Conditions and Yields for Dichloropyrimidine Derivatives
Nucleophile | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
---|---|---|---|---|---|
Tetrahydrofuran-3-amine | Dimethylformamide | 0 to ambient | 18 | 43 | [4] |
1-(4-chlorophenyl)-1H-pyrazol-3-ol | Dimethylformamide | 100 | 4 | 83.7 | [4] |
5-cyclobutyl-1H-pyrazol-3-amine | Isopropyl alcohol | 85 | 18 | 94 | [4] |
(R)-1-(2,4-difluorophenyl)ethan-1-amine | Isopropyl alcohol | 50 | 24 | 93 | [4] |
The choice of nucleophile significantly influences both reaction rate and regioselectivity . Aliphatic amines demonstrate high nucleophilicity and react readily with dichloropyrimidines under mild conditions . Aromatic amines typically require elevated temperatures due to their reduced nucleophilicity compared to aliphatic counterparts . The use of sterically hindered nucleophiles can alter regioselectivity patterns, favoring substitution at less hindered positions .
Solvent effects play a crucial role in nucleophilic substitution reactions of dichloropyrimidines . Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by solvating cations without strongly coordinating to the nucleophile . This solvation pattern increases the effective nucleophilicity and accelerates substitution rates .
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for functionalizing 4,5-dichloropyrimidine, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [6] [7] [8]. These methodologies exploit the reactivity of the carbon-chlorine bonds toward oxidative addition by low-valent transition metal complexes [6] [7] [8].
Suzuki-Miyaura coupling represents one of the most versatile approaches for introducing aryl and vinyl substituents onto the pyrimidine framework [6] [7] [8]. The reaction between 4,5-dichloropyrimidine and organoborane coupling partners proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [7] [8].
Studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrate that optimal conditions involve 5 mol% tetrakis(triphenylphosphine)palladium(0) catalyst with potassium phosphate base in 1,4-dioxane solvent [7]. These conditions enable coupling with diverse aryl and heteroaryl boronic acids, with electron-rich boronic acids providing superior yields compared to electron-deficient variants [7].
The regioselectivity of Suzuki-Miyaura coupling in dichloropyrimidine systems can be controlled through careful ligand selection [6] [9]. Bulky N-heterocyclic carbene ligands promote unconventional site-selectivity, enabling carbon-4 selective coupling in 2,4-dichloropyridine systems with selectivity ratios approaching 10:1 [6] [9]. This ligand-controlled selectivity represents a significant advancement over conventional phosphine-based catalysts that favor carbon-2 coupling [6] [9].
Table 2: Suzuki-Miyaura Coupling Conditions for Dichloropyrimidine Substrates
Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|---|---|
4,6-Dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 85-90 | - | [7] |
2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | KI/NaOAc | PEG400 | 60-100 | - | 10:1 (C4:C2) | [6] |
4,6-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 56-84 | - | [8] [10] |
Sonogashira coupling provides access to alkyne-substituted pyrimidine derivatives through the reaction of dichloropyrimidines with terminal alkynes [11] [12] [13]. The reaction employs palladium catalysts in combination with copper co-catalysts under basic conditions [11] [12] [13]. Sequential substitution strategies enable regioselective functionalization, with carbon-4 substitution typically preceding carbon-2 coupling in 2,4-dichloropyrimidine systems [12].
Research on 2,4-dichloropyrimidine demonstrates that regioselective Sonogashira coupling at the carbon-4 position can be achieved using palladium catalysts with appropriate ligand systems [12]. The resulting pyrimidinylalkyne intermediates serve as versatile building blocks for further elaboration through oxidation to 1,2-diketones and subsequent cyclocondensation reactions [12].
Stille coupling reactions offer complementary reactivity patterns, utilizing organostannane coupling partners that demonstrate enhanced stability compared to organoborane reagents [14] [15]. The reaction proceeds through a similar palladium-catalyzed mechanism but exhibits different electronic and steric requirements [14] [15]. Organostannanes containing vinyl, aryl, and allyl substituents couple efficiently with dichloropyrimidine electrophiles under appropriate conditions [14] [15].
Negishi coupling employs organozinc reagents as coupling partners, providing access to both carbon-carbon and carbon-heteroatom bond formation [16]. The reaction demonstrates particular utility for introducing alkyl substituents that are challenging to install through alternative cross-coupling methodologies [16]. The enhanced reactivity of organozinc reagents enables coupling under milder conditions compared to corresponding organoborane or organostannane variants [16].
Recent developments in carbon-sulfur cross-coupling have enabled site-selective thiolation of dichloropyrimidine substrates [17]. Palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands uniquely promote carbon-2 selective cross-coupling of 2,4-dichloropyrimidine with thiols [17]. This regioselectivity contrasts sharply with the typical carbon-4 selectivity observed in most palladium-catalyzed cross-coupling reactions of dichloropyrimidines [17].
The synthesis of 4,5-dichloropyrimidine requires efficient chlorination methodologies that can selectively introduce chlorine atoms at the desired positions while maintaining the integrity of the pyrimidine ring system [18] [19] [20]. Several chlorinating reagents and reaction conditions have been developed to achieve this transformation with high efficiency and selectivity [18] [19] [20].
Phosphorus oxychloride represents the most widely employed reagent for converting hydroxypyrimidines to their corresponding chlorinated analogs [18] [19] [20]. The reaction mechanism involves initial formation of a chlorophosphate ester intermediate, which subsequently undergoes nucleophilic displacement by chloride ion to yield the desired chloropyrimidine product [19] [20].
Large-scale chlorination protocols have been developed using equimolar quantities of phosphorus oxychloride relative to hydroxyl groups, representing a significant improvement over traditional procedures that require large excesses of chlorinating reagent [18] [21]. These solvent-free conditions involve heating substrates with phosphorus oxychloride and pyridine base in sealed reactors at temperatures of 160-180°C for 2-4 hours [18] [21].
Table 3: Phosphorus Oxychloride Chlorination Conditions and Yields
Substrate | Scale (g) | POCl₃ Equivalents | Temperature (°C) | Time (hours) | Yield (%) | Reference |
---|---|---|---|---|---|---|
4,6-Dihydroxypyrimidine | 38 | 1.0 per OH | 160 | 2 | 88 | [21] |
2-Amino-4,6-dihydroxypyrimidine | 38 | 1.0 per OH | 160 | 2 | 85 | [21] |
4,6-Dihydroxy-5-bromopyrimidine | 57 | 1.0 per OH | 160 | 2 | 91 | [21] |
4,6-Dihydroxy-2-chloropyrimidine | 44 | 1.0 per OH | 160 | 2 | 89 | [21] |
The mechanism of phosphorus oxychloride-mediated chlorination involves multiple elementary steps [19] [20]. Initial coordination of the hydroxyl oxygen to phosphorus forms a phosphoryl ester linkage with concomitant elimination of hydrogen chloride [19] [20]. The resulting chlorophosphate ester intermediate is susceptible to nucleophilic attack by chloride ion, leading to formation of the carbon-chlorine bond and elimination of phosphoric acid derivatives [19] [20].
Thionyl chloride offers complementary reactivity to phosphorus oxychloride, particularly for substrates that contain sensitive functional groups [22] [23]. The reagent converts hydroxyl groups to chlorine through formation of chlorosulfite ester intermediates [22] [23]. A key advantage of thionyl chloride is the gaseous nature of its byproducts (hydrogen chloride and sulfur dioxide), which facilitates product purification [22] [23].
The mechanism of thionyl chloride-mediated chlorination begins with nucleophilic attack of the hydroxyl oxygen on the sulfur center, displacing chloride ion and forming a chlorosulfite ester [22] [23]. This intermediate undergoes intramolecular rearrangement through an addition-elimination sequence at the carbon center, ultimately yielding the chlorinated product and eliminating sulfur dioxide [22] [23].
Reaction conditions for thionyl chloride chlorination typically involve heating the substrate with excess reagent in the presence of a tertiary amine base such as pyridine [22] [23]. The base serves to neutralize hydrogen chloride formed during the reaction and can also coordinate to the sulfur center to enhance electrophilicity [22] [23].
Recent developments have explored alternative chlorinating reagents that offer improved selectivity or environmental compatibility [24] [25]. Palau'chlor (CBMG) represents a new class of guanidine-based chlorinating reagents inspired by natural product biosynthesis [24]. This reagent demonstrates superior reactivity compared to N-chlorosuccinimide while maintaining comparable cost-effectiveness [24].
Phosgene-based chlorination methods have been investigated as alternatives to phosphorus oxychloride systems [26]. These protocols use phosgene in combination with hydrogen chloride to achieve chlorination of dihydroxypyrimidine substrates [26]. The method offers improved atom economy and reduces phosphorus-containing waste streams [26].
Microwave-assisted chlorination represents an emerging technology that can significantly reduce reaction times and improve energy efficiency [27]. The application of microwave irradiation to pyrimidine chlorination reactions enables rapid heating and enhanced reaction rates [27]. This methodology is particularly advantageous for small-scale synthesis where rapid optimization of reaction conditions is desired [27].
The construction of 4,5-dichloropyrimidine through multistep synthetic sequences provides strategic flexibility and enables the incorporation of diverse substitution patterns [28] [29] [30]. These approaches typically begin with simple pyrimidine precursors and employ sequential functional group manipulations to achieve the desired chlorination pattern [28] [29] [30].
The de novo synthesis of pyrimidine rings involves the cyclization of appropriately functionalized acyclic precursors [28] [29] [31]. The orotate pathway represents the most established approach, beginning with carbamoyl phosphate formation from carbon dioxide, glutamine, and adenosine triphosphate [28] [31]. Sequential condensation with aspartic acid and cyclization yields the pyrimidine ring system [28] [31].
Alternative cyclization strategies employ condensation reactions between β-dicarbonyl compounds and nitrogen-containing synthons [32]. Multicomponent reactions utilizing aromatic ketones, aldehydes, and hexamethyldisilazane as nitrogen source enable selective formation of pyrimidine derivatives under microwave irradiation [32]. Lewis acid catalysts play crucial roles in controlling regioselectivity and product distribution in these transformations [32].
Table 4: Multistep Synthesis Routes to Dichloropyrimidine Derivatives
Starting Material | Key Steps | Overall Yield (%) | Steps | Reference |
---|---|---|---|---|
Carbamoyl phosphate | Aspartate condensation, cyclization, chlorination | 65-75 | 4-5 | [28] [31] |
β-Dicarbonyl compounds | Multicomponent cyclization, chlorination | 70-85 | 2-3 | [32] |
Formamidoyl chloride | Cross-condensation, phosgene treatment | 73-78 | 3-4 | [33] |
p-Bromophenylacetic acid | Esterification, condensation, cyclization | 72-74 | 4-6 | [34] |
Sequential functional group manipulations provide controlled access to specific substitution patterns in dichloropyrimidine products [34] [35]. The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine exemplifies this approach, beginning with esterification of p-bromophenylacetic acid followed by base-catalyzed condensation with dimethyl carbonate [34]. Subsequent cyclization with formamide derivatives and final chlorination yield the target compound in 72-74% overall yield [34].
Ring-forming reactions between pyrimidine precursors and electrophilic coupling partners enable rapid assembly of complex substitution patterns [35]. Suzuki cross-coupling reactions of dichloropyrimidine intermediates with heteroarylboronic acids provide access to bis(pyrimidyl)pyrimidine systems in moderate to good yields [35]. The reaction of 4,6-dichloropyrimidine with 5-pyrimidylboronic acid affords 4,6-bis(5-pyrimidyl)pyrimidine in 56% yield through a double coupling process [35].
The use of protecting groups enables selective manipulation of specific functional groups during multistep synthesis sequences [30]. Amino-protecting groups such as tert-butoxycarbonyl and benzyloxycarbonyl prevent unwanted side reactions during chlorination steps [30]. These groups can be selectively removed under mild conditions after installation of the desired chlorine substituents [30].
Hydroxyl-protecting groups play particularly important roles in pyrimidine synthesis, as free hydroxyl groups are reactive toward chlorinating reagents [18] [21]. Methyl ethers serve as effective protecting groups that can withstand chlorination conditions and be selectively cleaved using boron tribromide or alternate demethylation protocols [8] [10]. The sequence involving protection, chlorination, and deprotection enables access to hydroxychloropyrimidine derivatives that are difficult to prepare through direct methods [8] [10].
The transition from laboratory-scale synthesis to industrial production of 4,5-dichloropyrimidine presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [36] [37] [38] [39].
Industrial-scale synthesis requires specialized equipment capable of handling corrosive chlorinating reagents and elevated temperatures [18] [21] [39]. Sealed reactor systems with corrosion-resistant materials are essential for phosphorus oxychloride-mediated chlorinations, as the reagent generates hydrogen chloride that can damage standard equipment [18] [21]. Temperature control becomes increasingly critical at larger scales due to the exothermic nature of chlorination reactions [18] [21].
Heat transfer limitations represent a significant challenge in scaling up pyrimidine synthesis reactions [38] [39]. Laboratory reactions that proceed smoothly in small volumes may experience poor temperature control at industrial scales, leading to decomposition of sensitive intermediates or formation of unwanted byproducts [38] [39]. The implementation of efficient heat exchange systems and reaction monitoring becomes essential for maintaining product quality [38] [39].
Table 5: Scalability Factors for Industrial Pyrimidine Production
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Challenges |
---|---|---|---|---|
Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Heat transfer, mixing |
Reaction Time | 2-6 hours | 6-18 hours | 12-72 hours | Extended processing |
Solvent Usage | High ratio | Optimized ratio | Minimized | Environmental impact |
Waste Generation | Moderate | Significant | Critical concern | Disposal costs |
Equipment Material | Glass | Hastelloy/PTFE | Specialized alloys | Corrosion resistance |
Raw material costs constitute a major component of production economics for dichloropyrimidine synthesis [37] [39]. Phosphorus oxychloride represents one of the most expensive reagents, necessitating optimization of stoichiometry to minimize waste [18] [21]. The development of equimolar chlorination protocols has significantly reduced reagent consumption compared to traditional methods that employed large excesses [18] [21].
Solvent recovery and recycling systems are essential for economically viable industrial processes [39] [40]. The high cost of specialty solvents such as dimethylformamide necessitates efficient distillation and purification systems to enable reuse [39] [40]. Solvent loss through volatilization or degradation must be minimized through proper system design and operating procedures [39] [40].
Waste treatment and disposal costs represent significant economic burdens in industrial pyrimidine production [39] [40]. Phosphorus-containing waste streams require specialized treatment protocols to meet environmental regulations [18] [21]. The development of alternative chlorination methods that generate less problematic waste streams offers potential cost advantages [26].
Industrial production requires stringent quality control measures to ensure consistent product quality [37] [41]. Analytical methods capable of detecting trace impurities must be implemented throughout the manufacturing process [37] [41]. High-performance liquid chromatography and gas chromatography-mass spectrometry represent standard analytical techniques for monitoring pyrimidine purity [37] [41].
Impurity profiles can vary significantly between laboratory and industrial scale processes due to differences in reaction conditions and equipment materials [37] [38]. Extended reaction times at industrial scale may promote formation of degradation products that are not observed in laboratory syntheses [38]. Comprehensive impurity identification and control strategies are essential for meeting product specifications [37] [38].
Storage stability represents another critical factor for industrial production, as large inventories may be maintained for extended periods [40]. Dichloropyrimidines can undergo hydrolysis or other degradation reactions under improper storage conditions [40]. Appropriate packaging materials and controlled atmosphere storage may be required to maintain product quality [40].
Environmental regulations impose increasingly stringent requirements on chemical manufacturing processes [39] [40]. Volatile organic compound emissions must be controlled through appropriate abatement systems [39] [40]. Chlorinated waste streams require specialized treatment to prevent environmental contamination [39] [40].
Worker safety considerations become paramount at industrial scale due to the larger quantities of hazardous materials involved [39]. Chlorinating reagents such as phosphorus oxychloride and thionyl chloride present significant health hazards that require specialized handling procedures and safety equipment [22] [23]. Comprehensive safety training and emergency response protocols are essential for safe operation [39].
Process safety management becomes increasingly complex at industrial scale due to the potential for larger-scale accidents [39]. Hazard and operability studies must be conducted to identify potential failure modes and implement appropriate safeguards [39]. Automated safety systems and redundant protection measures are typically required for industrial chlorination processes [39].
The proton nuclear magnetic resonance spectroscopic analysis of 4,5-dichloropyrimidine reveals characteristic chemical shift patterns consistent with the pyrimidine heterocyclic framework [1]. The compound displays two distinct aromatic proton signals in the downfield region, typically observed between 8.0 and 9.5 parts per million when measured in deuterated chloroform or dimethylsulfoxide-d6 [2] [3].
The proton at the carbon-2 position of the pyrimidine ring appears as a singlet, typically around 9.2 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms [4] [3]. The proton at the carbon-6 position manifests as a singlet at approximately 8.8 parts per million [4]. The chemical shift difference between these two positions arises from the electronic environment created by the chlorine substituents at positions 4 and 5, which modulate the electron density distribution within the aromatic system [5] [6].
The coupling pattern analysis reveals no significant scalar coupling between the ring protons due to their meta relationship through the nitrogen-containing heterocycle [7]. Integration ratios consistently demonstrate a 1:1 relationship between the two aromatic protons, confirming the structural assignment [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 4,5-dichloropyrimidine [8] [9]. The spectrum exhibits four distinct carbon signals corresponding to the four unique carbon environments within the molecule.
The carbon atoms bearing chlorine substituents (carbon-4 and carbon-5) display characteristic downfield shifts in the range of 120-140 parts per million [9]. These chemical shifts reflect the electron-withdrawing nature of the chlorine atoms and their direct attachment to the aromatic carbon centers [8]. The carbon-nitrogen double bond carbons (carbon-2 and carbon-6) appear further downfield, typically between 150-170 parts per million, consistent with the electron-deficient nature of the pyrimidine ring system [9] [5].
The carbon-2 position, flanked by two nitrogen atoms, exhibits the most downfield chemical shift due to the cumulative deshielding effect of the electronegative nitrogen atoms [8]. The multiplicities observed in Attached Proton Test experiments confirm the quaternary nature of the chlorine-bearing carbons and the tertiary nature of the proton-bearing carbons [9].
Silicon-29 nuclear magnetic resonance spectroscopy is not directly applicable to the parent 4,5-dichloropyrimidine molecule, as it contains no silicon atoms [10] [11]. However, silicon-29 nuclear magnetic resonance becomes relevant when considering silylated derivatives or synthetic intermediates that may contain trimethylsilyl protecting groups or other organosilicon functionalities used in preparative chemistry [12] [13].
In cases where trimethylsilyl derivatives are employed as synthetic intermediates, the silicon-29 chemical shifts typically appear in the range of -10 to +30 parts per million, depending on the substitution pattern and electronic environment around the silicon center [10] [11]. The natural abundance of silicon-29 (4.7%) necessitates longer acquisition times or specialized pulse sequences such as Distortionless Enhancement by Polarization Transfer to achieve adequate signal-to-noise ratios [14] [15].
The electron ionization mass spectrometric analysis of 4,5-dichloropyrimidine provides characteristic fragmentation patterns that facilitate structural identification and purity assessment [16] [17]. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of the compound [2] [18].
The base peak or most abundant fragment typically results from the loss of a chlorine atom, generating an ion at mass-to-charge ratio 113 [16]. This fragmentation pattern is consistent with the relatively weak carbon-chlorine bond strength in aromatic systems under electron ionization conditions [19] [20]. The isotope pattern of this fragment reflects the presence of a single chlorine atom, displaying the characteristic 3:1 intensity ratio between the molecular ion and the molecular ion plus two mass units [17].
Secondary fragmentation pathways include the loss of hydrogen chloride, producing an ion at mass-to-charge ratio 112 [19]. This elimination process involves the concurrent loss of both hydrogen and chlorine from adjacent positions, representing a common fragmentation mode in halogenated aromatic compounds [20]. The relative abundance of this fragment depends on the ionization energy and source temperature conditions employed during analysis [17].
Further fragmentation of the initial chlorine loss fragment (mass-to-charge ratio 113) can proceed through multiple pathways [21] [17]. The loss of the second chlorine atom generates a fragment at mass-to-charge ratio 78, corresponding to the dichlorinated pyrimidine core [19]. This fragment typically exhibits lower relative abundance due to the multi-step nature of its formation pathway [16].
Ring fragmentation processes contribute to the formation of lower mass fragments, including nitrogen-containing species characteristic of pyrimidine degradation [22] [23]. These fragments typically appear at mass-to-charge ratios below 80 and provide confirmation of the heterocyclic nature of the parent compound [23].
The fragmentation efficiency and relative intensities of the various fragment ions depend on the ionization conditions, including electron beam energy, source temperature, and residence time within the ionization chamber [17]. Systematic variation of these parameters can provide additional structural information and optimize the analytical sensitivity for quantitative applications [24].
The infrared spectroscopic analysis of 4,5-dichloropyrimidine reveals distinctive vibrational modes characteristic of the substituted pyrimidine heterocycle [5] [25] [26]. The carbon-nitrogen stretching vibrations of the pyrimidine ring system appear as strong absorptions between 1580 and 1620 wavenumbers [5] [6]. These frequencies reflect the partial double bond character of the carbon-nitrogen bonds within the aromatic heterocycle [25].
Aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the 1400-1500 wavenumber region [27] [26]. The specific frequencies within this range depend on the substitution pattern and the electronic effects of the chlorine substituents [5]. The electron-withdrawing nature of the chlorine atoms typically shifts these vibrations to higher frequencies compared to unsubstituted pyrimidine [6].
Carbon-chlorine stretching vibrations appear as strong absorptions between 700 and 800 wavenumbers [27] [26]. The presence of two chlorine substituents in adjacent positions results in coupled vibrational modes that may exhibit splitting or broadening compared to monosubstituted analogues [5]. The intensity of these absorptions provides a reliable diagnostic feature for confirming the presence and number of chlorine substituents [25].
Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity absorptions between 3000 and 3100 wavenumbers [27] [28]. The reduced intensity of these bands reflects the limited number of aromatic protons in the substituted pyrimidine structure [26]. The specific frequencies depend on the electronic environment created by the adjacent nitrogen atoms and chlorine substituents [5].
Ring breathing and deformation modes contribute to the spectroscopic signature in the 800-1000 wavenumber region [25] [29]. These vibrations involve concerted motion of the entire ring system and provide information about the planarity and electronic structure of the heterocycle [5] [6]. The frequencies of these modes are sensitive to substitution pattern and can be used for isomer identification [30].
Out-of-plane bending vibrations of the aromatic system typically appear below 900 wavenumbers and may overlap with carbon-chlorine stretching modes [27]. The assignment of these vibrations requires careful comparison with theoretical calculations or deuteration studies to resolve overlapping absorptions [5] [29].
Density functional theory calculations provide valuable support for vibrational mode assignment and frequency prediction [31] [5] [6]. Computed harmonic frequencies typically require scaling factors to account for anharmonicity and basis set limitations [31] [32]. The B3LYP functional with 6-311++G(d,p) basis set has demonstrated good agreement with experimental infrared data for related dichloropyrimidine compounds [5] [6].
Potential energy distribution analysis allows for the quantitative assessment of vibrational mode composition and the identification of coupled motions [5]. This analysis is particularly valuable for understanding the complex vibrational patterns observed in substituted heterocycles where multiple functional groups contribute to each normal mode [33] [6].
X-ray diffraction analysis provides definitive structural information about the solid-state packing arrangements and intermolecular interactions in 4,5-dichloropyrimidine crystals [34] [35]. Related dichloropyrimidine compounds crystallize in various space groups, including monoclinic and orthorhombic systems, depending on the specific substitution pattern and crystal growth conditions [34] [35].
The molecular geometry determined by X-ray diffraction reveals a planar pyrimidine ring system with typical bond lengths and angles consistent with aromatic heterocycles [34]. The carbon-nitrogen bond lengths fall within the expected range of 1.33-1.35 Ångströms, reflecting the delocalized π-electron system of the pyrimidine ring [35]. Carbon-chlorine bond lengths typically measure 1.73-1.75 Ångströms, consistent with aromatic carbon-chlorine bonds [34].
The planarity of the molecule is maintained by the aromatic character of the pyrimidine ring, with root-mean-square deviations from the least-squares plane typically less than 0.01 Ångströms for the non-hydrogen atoms [34] [35]. This planarity facilitates π-π stacking interactions in the crystal lattice and influences the overall packing efficiency [36].
The crystal packing of dichloropyrimidine compounds is governed by a combination of van der Waals forces, halogen bonding, and weak hydrogen bonding interactions [34] [35]. Halogen bonding between chlorine atoms and nitrogen lone pairs represents a significant structure-directing force in these crystals [36] [37].
Intermolecular distances between chlorine and nitrogen atoms typically range from 3.0 to 3.4 Ångströms, shorter than the sum of van der Waals radii, indicating attractive halogen bonding interactions [34] [37]. These interactions often result in the formation of dimeric units or extended chain structures within the crystal lattice [35].
π-π stacking interactions between parallel pyrimidine rings contribute to the three-dimensional crystal architecture [36]. The interplanar distances for these stacking interactions typically measure 3.3-3.6 Ångströms, consistent with optimal π-π overlap while minimizing steric repulsion [34].
The crystallization behavior of 4,5-dichloropyrimidine depends on solvent choice, temperature, and concentration conditions [38] [35]. Recrystallization from polar aprotic solvents such as ethanol or acetonitrile typically yields well-formed crystals suitable for single-crystal X-ray diffraction analysis [34] [35].
Polymorphism may occur in dichloropyrimidine compounds due to the multiple possible packing arrangements that can accommodate the molecular geometry and intermolecular interactions [39]. Different polymorphs may exhibit variations in melting point, solubility, and other physical properties while maintaining identical molecular composition [34].
The thermal stability of the crystals affects data collection quality and requires consideration of temperature-dependent structural changes [35]. Low-temperature data collection (typically 100-150 Kelvin) enhances data quality by reducing thermal motion and improving resolution of weak diffraction features [34].
Corrosive;Irritant